Fmoc-L-Dap(N3)-OH Fmoc-L-Dap(N3)-OH
Brand Name: Vulcanchem
CAS No.: 684270-46-0
VCID: VC21547931
InChI: InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O
Molecular Formula: C18H16N4O4
Molecular Weight: 352,34 g/mole

Fmoc-L-Dap(N3)-OH

CAS No.: 684270-46-0

Cat. No.: VC21547931

Molecular Formula: C18H16N4O4

Molecular Weight: 352,34 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-Dap(N3)-OH - 684270-46-0

Specification

CAS No. 684270-46-0
Molecular Formula C18H16N4O4
Molecular Weight 352,34 g/mole
IUPAC Name (2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C18H16N4O4/c19-22-20-9-16(17(23)24)21-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,21,25)(H,23,24)/t16-/m0/s1
Standard InChI Key ZITYCUDVCWLHPG-INIZCTEOSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=[N+]=[N-])C(=O)O

Introduction

Chemical Structure and Properties

Fmoc-L-Dap(N3)-OH, formally known as (2S)-3-azido-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid, is a protected amino acid derivative containing an azide functional group. This compound plays a crucial role in various chemical and biological applications due to its distinctive structure.

Basic Chemical Information

Fmoc-L-Dap(N3)-OH is characterized by the following physicochemical properties:

PropertyValueReference
Molecular FormulaC₁₈H₁₆N₄O₄
Molecular Weight352.34 g/mol
CAS Number684270-46-0
IUPAC Name(2S)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
SMILES NotationOC(=O)C@HNC(=O)OCC1c2ccccc2-c2ccccc12

Structural Features and Synonyms

This compound features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the alpha-amino function and an azide group at the beta position. The L-configuration at the alpha carbon ensures compatibility with natural peptide systems. The compound is known by several synonyms in scientific literature:

  • Fmoc-β-azidoalanine

  • Fmoc-Aza-OH

  • Fmoc-Ala(N3)-OH

  • Fmoc-L-azidoalanine

  • Nα-Fmoc-3-azido-L-alanine

Synthesis Methodologies

Multiple synthetic approaches have been developed for Fmoc-L-Dap(N3)-OH, with varying degrees of efficiency and scalability. The development of these methods has significantly contributed to the accessibility of this compound for research applications.

Hofmann Rearrangement/Diazo Transfer Strategy

The most efficient reported synthesis employs a two-step approach starting from readily available Fmoc-protected asparagine:

Detailed Synthetic Route

  • Hofmann Rearrangement: Fmoc-Asn-OH is converted to Fmoc-Dap-OH using [bis(trifluoroacetoxy)iodo]benzene and pyridine in DMF–H₂O (2:1), yielding 79-80% of the amine intermediate .

  • Diazo Transfer: Fmoc-Dap-OH is then subjected to reaction with imidazole-1-sulfonyl azide hydrochloride and K₂CO₃ in a biphasic mixture of H₂O–MeOH–CH₂Cl₂ (1:1:1) adjusted to pH 9, yielding 62-75% of the desired azido compound .

The combined strategy provides the following advantages:

Alternative Synthetic Methods

Several alternative approaches have been reported in the literature, each with specific advantages and limitations:

Practical Synthesis Considerations

When synthesizing Fmoc-L-Dap(N3)-OH, several practical aspects should be considered:

  • The use of a biphasic solvent mixture during the diazo transfer helps prevent Fmoc deprotection, which can occur under the basic conditions of the reaction .

  • The crude product obtained after the diazo transfer typically shows high purity (>98%), eliminating the need for column chromatography .

  • Special care should be taken when handling azide compounds due to potential safety hazards.

Applications in Peptide Chemistry and Bioconjugation

Fmoc-L-Dap(N3)-OH serves as a versatile building block across multiple research domains, with applications extending from synthetic peptide chemistry to advanced bioconjugation methodologies.

Solid-Phase Peptide Synthesis

The compound has demonstrated excellent compatibility with standard Fmoc-based solid-phase peptide synthesis protocols:

  • Coupling Efficiency: When incorporated into peptide sequences, the azido amino acid shows good coupling efficiency, though specific coupling reagents offer superior results. PyBOP or Castro's reagent is recommended for coupling this amino acid, as HBTU or TBTU have shown poor results .

  • Stability During Synthesis: The azide functional group remains stable under the conditions typically used in Fmoc-based peptide synthesis, including piperidine-mediated Fmoc deprotection and TFA-based cleavage procedures .

  • Application Example: The compound has been successfully used in synthesizing model pentapeptides such as Ac-Ala(N3)-Ala-Arg-Ala-Aha-NH₂, yielding clean products with no significant byproducts or evidence of epimerization .

Click Chemistry Applications

The azido group of Fmoc-L-Dap(N3)-OH makes it an excellent candidate for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC):

  • CuAAC Reactions: Requires a copper catalyst, typically copper sulfate and a reducing agent like sodium ascorbate, in an aqueous or organic solvent.

  • SPAAC Reactions: Proceeds without requiring a catalyst, using strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in organic solvents.

  • Bioconjugation Applications: The bioorthogonal nature of these reactions makes them particularly valuable for selective modification of biomolecules in complex biological systems .

Spectroscopic Applications

The azido group in Fmoc-L-Dap(N3)-OH also serves important spectroscopic functions:

  • IR Probe Applications: The azido moiety can function as an infrared probe to monitor local electrostatic environments in proteins, enabling the study of protein folding and aggregation dynamics .

  • Referenced Studies: This application has been documented in the Journal of Physical Chemistry B (2008, 112, 33, 10352–10357) and other publications .

Specialized Research Applications

Fmoc-L-Dap(N3)-OH has played a crucial role in numerous specialized research applications, demonstrating its versatility beyond standard peptide synthesis.

Peptidomimetic Development

The compound has contributed significantly to the development of novel peptidomimetics:

  • Triazole-Based Macrocycles: Fmoc-L-Dap(N3)-OH has been utilized in the synthesis of triazole-based macrocyclic structures through click chemistry reactions, creating constrained peptide analogs with enhanced stability and binding properties .

  • Antifreeze Glycopeptide Analogs: Research has employed this compound in developing analogs of antifreeze glycopeptides, exploiting the click chemistry capabilities for controlled modification .

Structural Peptide Engineering

The incorporation of Fmoc-L-Dap(N3)-OH enables precise structural modifications in peptide systems:

  • Leucine Zipper Modifications: The compound has been incorporated into modified leucine zipper peptide sequences that gain tertiary helical structure upon being constrained by macrocyclization with bisalkyne functionalized linkers .

  • Lactam Bridge Formation: In combination with other specialized amino acids like Fmoc-Asp(OAll)-OH, it has been used in the formation of lactam bridges in peptides, creating structurally constrained systems with enhanced biological properties .

SupplierCatalog NumberPackage SizesPurityReference
Santa Cruz Biotechnologysc-2948901g, 5gNot specified
Advanced ChemTechCB72961gNot specified
WuXi TIDESSTA-AA127151g-100g>95%
Aapptec PeptidesUFA111Not specifiedNot specified
Iris BiotechHAA2140Not specifiedmin. 99%
SupplierPackage SizePrice (USD/EUR)Reference
Santa Cruz Biotechnology1g$530.00
Santa Cruz Biotechnology5g$2,129.00
WuXi TIDES1g$84.50
WuXi TIDES5g$328.50
WuXi TIDES100g$3,998.60
Bapeks1gEUR 81
Bapeks5gEUR 287
Bapeks25gEUR 1148
Bapeks100gEUR 3443

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